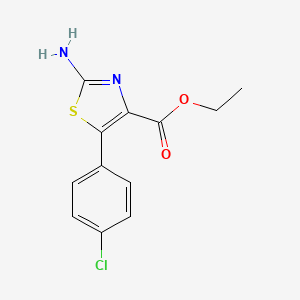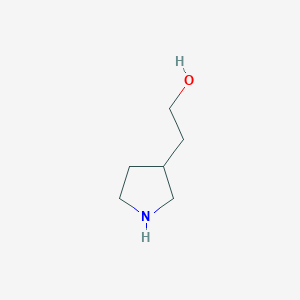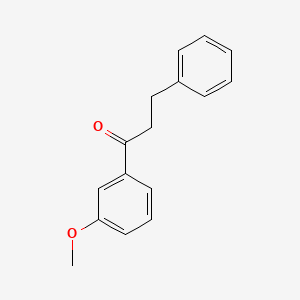
3'-Methoxy-3-phenylpropiophenone
Vue d'ensemble
Description
3’-Methoxy-3-phenylpropiophenone: is an organic compound with the molecular formula C16H16O2 . It is a derivative of propiophenone, characterized by the presence of a methoxy group (-OCH3) and a phenyl group attached to the propiophenone backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Grignard Reaction:
Starting Materials: Magnesium, m-bromoanisole, and propionitrile.
Reaction Conditions: The reaction is carried out in a tetrahydrofuran (THF) solution under the catalytic action of aluminum chloride.
-
Condensation Reaction:
Starting Materials: Benzyl alcohol and 3-Methoxyacetophenone.
Reaction Conditions: The reaction is typically conducted under acidic or basic conditions to facilitate the condensation process.
Procedure: Benzyl alcohol and 3-Methoxyacetophenone undergo condensation to form 3’-Methoxy-3-phenylpropiophenone.
Industrial Production Methods:
The industrial production of 3’-Methoxy-3-phenylpropiophenone often involves the Grignard reaction due to its high yield and purity. The process is optimized for large-scale production by recycling solvents and using advanced catalytic systems to enhance efficiency and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of 3’-Methoxy-3-phenylpropiophenone can lead to the formation of carboxylic acids or ketones depending on the reaction conditions.
-
Reduction:
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Conducted in anhydrous solvents to prevent hydrolysis.
Products: Reduction can yield alcohols or hydrocarbons.
-
Substitution:
Reagents: Nucleophiles such as halides or amines.
Conditions: Often performed under basic or acidic conditions to facilitate nucleophilic attack.
Products: Substitution reactions can produce various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology:
Biochemical Studies: Utilized in studies to understand enzyme-substrate interactions and metabolic pathways.
Medicine:
Pharmaceuticals: Serves as a precursor in the synthesis of drugs with analgesic and anti-inflammatory properties.
Industry:
Material Science: Employed in the production of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 3’-Methoxy-3-phenylpropiophenone involves its interaction with molecular targets through various pathways:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic processes.
Receptor Binding: The compound may interact with cellular receptors, modulating signal transduction pathways.
Radical Scavenging: Acts as a radical scavenger, protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
- 3-Methoxypropiophenone
- 3-Phenylpropiophenone
- 4’-Methoxy-3-phenylpropiophenone
Comparison:
- Structural Differences: The presence and position of methoxy and phenyl groups differentiate these compounds.
- Reactivity: The reactivity varies based on the electronic and steric effects of the substituents.
- Applications: While all these compounds are used in organic synthesis, their specific applications may differ based on their unique properties .
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-18-15-9-5-8-14(12-15)16(17)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWKQZILABRHBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458778 | |
| Record name | 3'-METHOXY-3-PHENYLPROPIOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76106-76-8 | |
| Record name | 3'-METHOXY-3-PHENYLPROPIOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

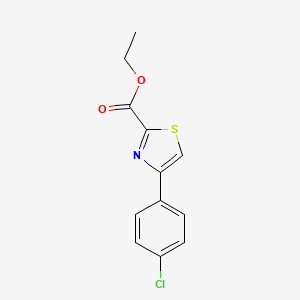


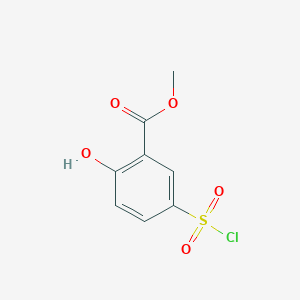
![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1338610.png)


![N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1338619.png)
